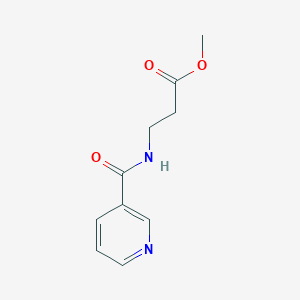
Methyl 3-(nicotinamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(nicotinamido)propanoate can be synthesized through the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where nicotinic acid and methanol are reacted in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(nicotinamido)propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed:
Hydrolysis: Nicotinic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various nicotinamido derivatives.
Scientific Research Applications
Methyl 3-(nicotinamido)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(nicotinamido)propanoate involves its conversion to nicotinamide, which is a precursor for NAD+. NAD+ is a crucial coenzyme in cellular metabolism, playing a key role in redox reactions and energy production. The compound may also interact with specific molecular targets and pathways involved in inflammation and neuroprotection .
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used topically for its vasodilatory effects.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl group instead of a methyl group, used in similar applications.
Nicotinamide: The amide form of nicotinic acid, widely used in skincare and as a dietary supplement.
Uniqueness: Methyl 3-(nicotinamido)propanoate is unique due to its specific ester structure, which allows it to be used as a versatile intermediate in organic synthesis and as a potential therapeutic agent with distinct pharmacological properties .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(pyridine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)4-6-12-10(14)8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H,12,14) |
InChI Key |
YFGRJYFJRHVEEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















